2-Butynoic acid, phenylmethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59040-31-2 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
benzyl but-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,9H2,1H3 |
InChI Key |
YLCQNPXYLIMILB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butynoic Acid, Phenylmethyl Ester
Esterification Pathways of 2-Butynoic Acid
The most direct route to 2-butynoic acid, phenylmethyl ester is the esterification of 2-butynoic acid. This can be accomplished through various methods, with Fischer esterification being a prominent example.
Fischer Esterification Approaches with Benzyl (B1604629) Alcohol
Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.com The reaction is an equilibrium process, and specific conditions are manipulated to favor the formation of the ester product. athabascau.camasterorganicchemistry.comgoogle.com
The Fischer esterification of 2-butynoic acid with benzyl alcohol requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. masterorganicchemistry.comyoutube.com Commonly employed catalysts for this purpose include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com The choice of catalyst can influence the reaction rate and yield. For instance, sulfuric acid is a strong dehydrating agent and can help shift the equilibrium towards the product side. athabascau.ca p-Toluenesulfonic acid is often favored for its solid form, which can be easier to handle and for its effectiveness in promoting esterification. google.com The optimization of the catalyst loading is crucial; a catalytic amount is sufficient, as excessive acid can lead to side reactions. In some cases, particularly with microwave-assisted synthesis, adding the catalyst at intervals can prevent its deactivation and improve yields. usm.my
To drive the equilibrium towards the formation of benzyl 2-butynoate, an excess of one of the reactants is typically used. athabascau.camasterorganicchemistry.com Given that benzyl alcohol can also serve as the solvent, using it in excess is a common strategy. operachem.com The molar ratio of the alcohol to the carboxylic acid is a key parameter to optimize for maximizing the yield. For example, in the synthesis of benzyl butyrate (B1204436), a molar ratio of benzyl alcohol to butyric acid of 1:1.2-1.7 has been reported. google.com
The reaction is generally conducted under reflux, meaning the temperature is maintained at the boiling point of the solvent. operachem.com The reaction temperature significantly impacts the reaction rate, with higher temperatures generally leading to faster reaction times. usm.my However, the temperature must be carefully controlled to avoid decomposition of the reactants or products. The duration of the reaction can vary from a few hours to overnight, depending on the specific reactants, catalyst, and temperature. google.commit.edu Reaction progress is often monitored using techniques like thin-layer chromatography (TLC). iiste.org
A critical aspect of Fischer esterification is the removal of water, a byproduct of the reaction. athabascau.camasterorganicchemistry.com Since the reaction is reversible, the presence of water can hydrolyze the ester back to the carboxylic acid and alcohol, thus lowering the yield. masterorganicchemistry.com Several strategies are employed to remove water as it is formed.
One common method is to use a Dean-Stark apparatus, which allows for the azeotropic removal of water with a solvent like toluene (B28343) or cyclohexane. operachem.comgoogle.com The solvent and water distill off as an azeotrope, and upon condensation, the water separates from the immiscible solvent and can be collected, while the solvent is returned to the reaction mixture. Another approach is the use of a dehydrating agent, such as concentrated sulfuric acid, which also serves as the catalyst. athabascau.ca Furthermore, using a large excess of the alcohol reactant can also help to shift the equilibrium towards the products, in accordance with Le Châtelier's principle. athabascau.ca
Alternative Esterification Methods (e.g., via acid chlorides)
An alternative and often more efficient method for preparing esters involves the use of acyl chlorides (acid chlorides). athabascau.ca This method is generally faster and not reversible, leading to higher yields.
The first step is the conversion of 2-butynoic acid to its corresponding acid chloride, 2-butynoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once the 2-butynoyl chloride is formed, it is reacted with benzyl alcohol. libretexts.org This reaction is a nucleophilic acyl substitution where the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride. libretexts.orgpearson.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. iiste.org The reaction is typically rapid and exothermic. libretexts.org
For example, the synthesis of benzyl 2-chloropropanoate involves dissolving benzyl alcohol and pyridine in a solvent like methylene (B1212753) chloride, cooling the mixture, and then adding 2-chloropropanoyl chloride dropwise. A similar procedure could be adapted for the synthesis of benzyl 2-butynoate.
Synthesis from Precursors involving Triple Bond Formation
Instead of starting with 2-butynoic acid, it is also possible to construct the molecule by forming the carbon-carbon triple bond at an appropriate stage. One established method for synthesizing 2-butynoic acid itself involves the carboxylation of an acetylide. wikipedia.org This general approach can be adapted for the synthesis of its esters.
A plausible route would involve the deprotonation of propyne (B1212725) (CH₃C≡CH) with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to form the corresponding acetylide. wikipedia.org This acetylide can then react with a suitable electrophile. To form the benzyl ester directly, one could envision a reaction with benzyl chloroformate (C₆H₅CH₂OCOCl). This would introduce the benzyl ester functionality in a single step.
Carboxylation of Metal Acetylides (e.g., sodium methylacetylide, Grignard reagents)
A fundamental and versatile method for creating the 2-butynoic acid framework is the carboxylation of metal acetylides. This approach involves the reaction of a metal derivative of propyne with carbon dioxide to form the carboxylate, which can then be esterified.
Sodium Methylacetylide: The process can begin with the generation of sodium methylacetylide by reacting propyne (methylacetylene) with a strong base like sodium amide in liquid ammonia (B1221849). orgsyn.org This highly nucleophilic acetylide then reacts with anhydrous carbon dioxide. orgsyn.org The resulting sodium salt of 2-butynoic acid is subsequently acidified to yield 2-butynoic acid (tetrolic acid). orgsyn.org To obtain the final product, this compound, the tetrolic acid undergoes a standard esterification reaction, such as a Fischer esterification with benzyl alcohol under acidic catalysis. While this method is effective, it can be performed without the need for high-pressure equipment. orgsyn.org
Grignard Reagents: Alternatively, an organomagnesium halide, or Grignard reagent, can be employed. libretexts.org Propyne can be converted into its corresponding Grignard reagent, propynylmagnesium halide, by reacting it with a pre-formed Grignard reagent like ethylmagnesium bromide. libretexts.orgorgsyn.org This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents readily react with water. libretexts.org
The subsequent step involves the carboxylation of the propynyl (B12738560) Grignard reagent. This is achieved by bubbling dry carbon dioxide through the reagent's solution in an appropriate solvent like tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.org This addition reaction forms a magnesium salt of the carboxylic acid. libretexts.org The final step is an acidic workup (hydrolysis), which protonates the carboxylate to form 2-butynoic acid and subsequently allows for its esterification with benzyl alcohol to yield the target phenylmethyl ester. libretexts.orgorgsyn.org A related, efficient method involves the direct carbomethoxylation of an acetylenic Grignard reagent with methyl chloroformate, which can bypass the need for carboxylation in an autoclave. orgsyn.org
Table 1: Comparison of Metal Acetylide Carboxylation Methods
| Feature | Sodium Methylacetylide Method | Grignard Reagent Method |
|---|---|---|
| Starting Alkyne | Propyne | Propyne |
| Metathesis Reagent | Sodium Amide (NaNH₂) | Ethylmagnesium Bromide (or similar) |
| Carbon Source | Carbon Dioxide (CO₂) | Carbon Dioxide (CO₂) or Methyl Chloroformate |
| Intermediate | Sodium 2-butynoate | Magnesium salt of 2-butynoic acid |
| Key Condition | Anhydrous, often in liquid NH₃ | Strictly anhydrous, typically in ether or THF |
| Final Step | Acidification followed by esterification | Acidic workup followed by esterification |
Dehydrochlorination Reactions of Halogenated Esters
The synthesis of α,β-acetylenic esters can also be achieved through the elimination of hydrogen halides from suitable halogenated ester precursors. This dehydrochlorination route creates the characteristic carbon-carbon triple bond of the butynoic acid moiety.
One historical method for preparing tetrolic acid involves the treatment of acetoacetic ester with phosphorus pentachloride, followed by the dehydrochlorination of the resulting chlorinated intermediates. orgsyn.org To synthesize the phenylmethyl ester specifically, a plausible pathway would involve the dehydrochlorination of a di- or monochlorinated butanoic acid ester. For instance, a precursor like benzyl 2,3-dichlorobutanoate, upon treatment with a strong base, would eliminate two molecules of hydrogen chloride (HCl) to form the alkyne.
A more modern and direct approach involves starting with a halogenated alkyne. For example, methyl 4-chloro-2-butynoate has been synthesized in high yield (81-83%) from the lithium derivative of propargyl chloride and methyl chloroformate. orgsyn.org This synthesis demonstrates a convenient one-step preparation of a chlorotetrolic ester from inexpensive commercial products, offering better yields and a faster process compared to older multistep methods. orgsyn.org A similar strategy could be adapted to produce the phenylmethyl ester directly.
Modern Synthetic Strategies and Green Chemistry Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods applicable to the synthesis of complex esters and their derivatives.
Catalyst-Free Reactions (e.g., "click" chemistry applications, if applicable to this specific ester)
The principles of "click" chemistry, which favor simple, high-yielding reactions that are insensitive to oxygen and water, have revolutionized the assembly of complex molecules. nd.edu While often catalyzed by copper(I) to form 1,4-disubstituted triazoles, certain click reactions can proceed without a metal catalyst. nih.govnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), for example, uses strained cyclooctynes to react with azides without a catalyst, making it highly biocompatible.
Although the direct synthesis of a simple molecule like this compound via a click reaction is not a typical application, the alkyne group within the molecule makes it a suitable substrate for click chemistry. medchem101.com It can be "clicked" onto a molecule containing an azide (B81097) group to link different molecular fragments, a strategy widely used in medicinal chemistry and bioconjugation to create more complex structures or to attach molecules to surfaces or biomolecules. nd.edunih.govmedchem101.com
In the realm of green chemistry, metal-free catalysts have been developed for transesterification, a process that could be used to synthesize this compound from another ester, like methyl 2-butynoate. Researchers have developed tetramethylammonium (B1211777) methyl carbonate (TMC) as a recyclable, metal-free catalyst that avoids issues like chelation which can hinder traditional metal catalysts. thechemicalengineer.com This approach aligns with green chemistry principles by offering a more versatile and less polluting alternative to metal salts. thechemicalengineer.com
Stereoselective and Regioselective Synthesis of Analogues and Derivatives
For analogues and derivatives of this compound, controlling the precise spatial arrangement (stereoselectivity) and position (regioselectivity) of functional groups is critical.
Regioselectivity is demonstrated in the synthesis of complex marine natural products known as lamellarins. One strategy involves the stepwise palladium-catalyzed Suzuki-Miyaura coupling of different arylboronic acids to a dihalogenated N-benzenesulfonylpyrrole core. researchgate.net This method allows for the controlled, position-specific introduction of different aryl groups, leading to 2,4-differentially arylated pyrroles, which are key intermediates for lamellarins. researchgate.net
The synthesis of aromatic retinoic acid analogues, developed as potential chemopreventive agents, also highlights the importance of controlled synthesis. nih.gov In these structures, various aromatic and heteroaromatic rings (such as phenyl, thienyl, and furanyl groups) are incorporated, requiring precise synthetic control to build the desired polyene chain and place the specific aromatic group. nih.gov Such syntheses often rely on Wittig or similar olefination reactions where the geometry of the resulting double bond can be controlled.
One-Pot Cascade Reactions
Cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, offer significant improvements in efficiency, reduce waste, and simplify procedures.
A notable example relevant to the target compound's structure is the gold-catalyzed cascade reaction of benzylic esters of 3-butynoic acids. nih.gov In this process, the easily accessible benzyl esters undergo a gold-catalyzed cyclization and rearrangement to produce highly substituted 3-propargyl γ-butyrolactones. nih.gov Crossover experiments have confirmed that the formation of the new carbon-carbon bond is an intermolecular process. nih.gov This synthetic sequence can be performed as a one-pot cascade with yields comparable to stepwise execution, showcasing its efficiency. nih.gov This reaction provides a direct pathway to complex lactones from a precursor that is structurally very similar to this compound.
Table 2: Summary of Modern Synthetic Strategies
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Catalyst-Free Click Chemistry | Strain-promoted cycloaddition between an azide and a strained alkyne without a metal catalyst. | The alkyne moiety can act as a handle for conjugation to larger molecules. |
| Regioselective Synthesis | Controlled introduction of functional groups at specific positions, often using palladium catalysis. researchgate.net | Essential for creating complex analogues with specific substitution patterns. |
| One-Pot Cascade Reactions | Multiple reaction steps occur in a single pot, catalyzed by agents like gold. nih.gov | A benzyl ester of a butynoic acid is used as a direct precursor for complex lactones. |
Chemical Reactivity and Mechanistic Studies of 2 Butynoic Acid, Phenylmethyl Ester
Reactivity of the Alkyne Moiety
The alkyne portion of benzyl (B1604629) 2-butynoate is the hub of its chemical reactivity, participating in nucleophilic additions, cycloadditions, and metal-catalyzed transformations.
Nucleophilic Addition Reactions across the Triple Bond
The carbon-carbon triple bond in 2-butynoic acid, phenylmethyl ester is electron-deficient, making it an excellent Michael acceptor for nucleophilic addition reactions. researchgate.netacs.orgnih.govbham.ac.uk This class of reactions, known as conjugate or 1,4-addition, is a cornerstone of organic synthesis. researchgate.netacs.orgnih.gov
The reaction's efficiency can be influenced by the choice of nucleophile, catalyst, and solvent. acs.orgbham.ac.uk Softer nucleophiles generally favor the 1,4-addition pathway, while harder nucleophiles may lead to 1,2-addition at the carbonyl carbon. researchgate.netacs.org Common nucleophiles employed in these reactions include thiols, amines, and alcohols. nih.govbham.ac.uk The resulting products are highly functionalized alkenes, which are valuable synthetic intermediates.
A plausible mechanism for the nucleophilic addition involves the attack of the nucleophile on the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is then protonated to yield the final product.
Cycloaddition Reactions
The activated alkyne of benzyl 2-butynoate readily participates in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds. sioc.ac.cn These reactions are powerful tools for constructing complex molecular architectures from simple starting materials.
One notable example is the [3+2] annulation, which has been extensively studied with related allenoates and alkynoates. rsc.orgrsc.orgnih.gov In this reaction, the alkyne acts as a two-atom component, reacting with a three-atom synthon to form a five-membered ring.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry, is also relevant for related compounds, highlighting the versatility of the alkyne moiety in forming triazole rings.
Tertiary phosphines have emerged as highly effective nucleophilic catalysts for cycloaddition reactions involving activated alkynes. sioc.ac.cn The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the alkyne, generating a zwitterionic intermediate. sioc.ac.cn This intermediate can then react with various electrophiles to construct cyclic structures. sioc.ac.cn
In the context of [3+2] cycloadditions, the phosphine-alkyne adduct acts as a 1,3-dipole, which then reacts with an alkene or another dipolarophile to form the five-membered ring. pku.edu.cnnih.gov The catalytic cycle is completed by the elimination of the phosphine catalyst. nih.gov
The regioselectivity of phosphine-catalyzed cycloadditions is a critical aspect, often dictated by both electronic and steric factors. pku.edu.cn Theoretical calculations and experimental studies have shown that the regiochemical outcome can be controlled by the nature of the substituents on both the alkyne and the reacting partner. pku.edu.cnrsc.org
Stereoselectivity is also a key feature of these reactions, with the potential to generate multiple stereocenters in a single step. The stereochemical course of the reaction can often be predicted and controlled by the choice of catalyst and reaction conditions, leading to the formation of specific diastereomers or enantiomers. rsc.org
Transition Metal-Catalyzed Transformations
Transition metals, particularly rhodium and gold, have been shown to catalyze a variety of transformations involving alkynes.
Rhodium catalysts have been employed in reactions such as C-C bond formation and bis-silylation of alkynes. nih.govnih.gov For instance, rhodium complexes can catalyze the intramolecular trans-bis-silylation of certain alkyne derivatives. nih.gov
Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack and can facilitate cascade reactions. nih.gov For example, gold catalysis can be used to synthesize highly substituted γ-butyrolactones from benzylic esters of 3-butynoic acids through a cyclization/rearrangement cascade. nih.gov
Hydrogenation and Reduction Pathways
The alkyne moiety of this compound can be fully or partially reduced to the corresponding alkene or alkane.
Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas leads to the complete reduction of the alkyne to an alkane. libretexts.orgtiktok.com This reaction proceeds through an alkene intermediate, but it is typically not isolated as the reaction goes to completion. tiktok.com
Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a less active catalyst, such as Lindlar's catalyst, is used. libretexts.org This "poisoned" catalyst, consisting of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen, yielding the cis-alkene as the major product. libretexts.org
Partial Reduction to trans-Alkenes: A complementary method for partial reduction involves the use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orgmasterorganicchemistry.com This dissolving metal reduction proceeds via a radical anion intermediate and results in the formation of the thermodynamically more stable trans-alkene. libretexts.orgmasterorganicchemistry.com
Reactions at the Ester Functional Group
The ester group in this compound is a key site for chemical modification, primarily through reactions that involve the electrophilic carbonyl carbon.
Hydrolysis and Transesterification Reactions
The cleavage of the ester bond in this compound can be achieved through hydrolysis or transesterification, processes common to most esters.
Hydrolysis: The hydrolysis of benzyl esters, including by inference benzyl 2-butynoate, can be carried out under acidic, basic, or even neutral conditions to yield the corresponding carboxylic acid (2-butynoic acid) and benzyl alcohol. sielc.comnih.gov Basic hydrolysis, often termed saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. chemistry.coachyoutube.com Acid-catalyzed hydrolysis, on the other hand, is a reversible process that requires an acid catalyst to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by water. libretexts.org Studies on various benzyl esters have determined the relative rates of hydrolysis, which are influenced by the nature of the carboxylic acid moiety. nih.gov For instance, the hydrolysis of benzyl esters can be achieved by heating with water in the absence of strong acids or bases, with temperatures ranging from 40°C to 320°C. sielc.com
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For benzyl 2-butynoate, this would mean reacting it with a different alcohol (R-OH) to form a new 2-butynoate ester and benzyl alcohol. This equilibrium-driven reaction is often facilitated by using a large excess of the reactant alcohol. youtube.com Lipase-catalyzed transesterification of benzyl esters, such as in the reaction of benzyl acetate with other alcohols, has also been demonstrated, highlighting a greener alternative to chemical catalysis. wikipedia.org
Table 1: Representative Conditions for Benzyl Ester Hydrolysis Data inferred from analogous benzyl ester systems.
| Catalyst/Reagent | Solvent | Temperature | Product(s) | Reference |
| Aqueous Alkaline Solution | Water | 150-350 °C | Benzyl alcohol and carboxylate salt | libretexts.org |
| Water (no strong acid/base) | Water | 40-320 °C | Benzyl alcohol and carboxylic acid | sielc.com |
| Sulfuric Acid | Not specified | Not specified | Benzyl alcohol and carboxylic acid | sielc.com |
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the ester group is electrophilic and susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. chemistry.coachyoutube.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com This indicates that while esters are less reactive than acid halides and anhydrides, they can still undergo substitution with appropriate nucleophiles.
For this compound, this reaction would involve a nucleophile replacing the benzyloxy group (-OCH₂Ph). The reaction proceeds through a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon. chemistry.coach The stability of the leaving group is a crucial factor; a good leaving group is a weak base. The benzyloxy anion is a relatively poor leaving group, which is why these reactions often require catalysis or more reactive nucleophiles. youtube.com The presence of the α,β-alkyne moiety can influence the electrophilicity of the carbonyl carbon through resonance.
Reactions of the Phenylmethyl (Benzyl) Group
The benzyl group in this compound is not merely a passive component of the ester; it has its own distinct and synthetically useful reactivity.
Benzyl Group as a Protecting Group (and deprotection strategies)
Benzyl esters are commonly employed as protecting groups for carboxylic acids in multi-step organic synthesis due to their relative stability under various conditions and their selective removal. wikipedia.orgorganic-chemistry.org The benzyl group can be cleaved under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to many other deprotection strategies. wikipedia.orguwindsor.ca
Deprotection Strategies: The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. uwindsor.ca This reaction is highly efficient and proceeds under mild conditions, yielding the carboxylic acid and toluene (B28343). Alternative hydrogen sources can also be used. Other deprotection methods include the use of strong acids, although this is less common due to the potential for side reactions with other acid-sensitive functional groups. knowde.com
Table 2: Common Deprotection Methods for Benzyl Esters
| Reagent(s) | Conditions | Products | Reference |
| H₂, Pd/C | Mild temperature and pressure | Carboxylic acid, Toluene | uwindsor.ca |
| Strong Acids (e.g., HBr, HI) | Harsh conditions | Carboxylic acid, Benzyl halide | knowde.com |
| Oxidative Cleavage (e.g., with DDQ for p-methoxybenzyl ethers) | Specific to substituted benzyl groups | Carboxylic acid, Benzaldehyde (B42025) derivative | knowde.com |
Reactions Involving the Aromatic Ring (e.g., electrophilic aromatic substitution, if observed in related compounds)
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. nih.govmsu.edu The ester functionality, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. organic-chemistry.orgmsu.edu This is a general trend observed for benzene rings substituted with deactivating groups. msu.edu
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For the benzyl ester of 2-butynoic acid, one would anticipate that under standard nitrating conditions (a mixture of nitric and sulfuric acid), the major product would be the meta-nitro substituted derivative. uwindsor.ca The reaction proceeds via a two-step mechanism involving the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Mechanistic Investigations
The reactions of this compound are governed by well-established mechanistic principles of organic chemistry.
The mechanism of electrophilic aromatic substitution on the benzyl group's aromatic ring involves the generation of a strong electrophile, which is then attacked by the π-electrons of the benzene ring. msu.edumasterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The subsequent rapid loss of a proton from the sp³-hybridized carbon restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com
For reactions involving the alkyne moiety, such as nucleophilic conjugate addition, the mechanism would involve the attack of a nucleophile at the β-carbon of the alkyne, leading to an enolate or a related intermediate. The presence of the ester group activates the alkyne for such additions.
Kinetic Studies and Reaction Rate Determination
Currently, there is a lack of specific kinetic data, such as reaction rate constants, activation energies, or pre-exponential factors, for reactions involving this compound in the public domain. Kinetic studies are crucial for understanding the factors that influence the speed of a chemical reaction and for optimizing reaction conditions. For this compound, such studies would likely focus on reactions like cycloadditions or nucleophilic additions to the triple bond.
In the absence of direct data, a general understanding of the factors that would influence the reaction rates can be inferred. For instance, in a potential cycloaddition reaction, the rate would be dependent on the concentration of both the ester and the reacting partner (e.g., a diene or a 1,3-dipole), the temperature, the solvent polarity, and the presence of any catalysts.
Table 1: Hypothetical Factors Influencing Reaction Rates of this compound
| Factor | Expected Influence on Reaction Rate |
| Concentration | An increase in the concentration of reactants would be expected to increase the reaction rate, assuming a multi-molecular reaction. |
| Temperature | An increase in temperature would generally lead to a higher reaction rate, as it provides the necessary activation energy. |
| Solvent | The polarity and coordinating ability of the solvent could significantly impact the rate of polar reactions or those involving charged intermediates. |
| Catalyst | The presence of a suitable catalyst (e.g., a Lewis acid) could dramatically increase the reaction rate by lowering the activation energy barrier. |
| Steric Hindrance | The steric bulk of the phenylmethyl (benzyl) group might influence the rate of reactions at the carbonyl group or the triple bond compared to a smaller ester group. |
It is important to reiterate that this table represents expected trends based on general chemical principles, and not the results of specific experimental studies on this compound.
Proposed Reaction Mechanisms and Intermediates (e.g., for cycloadditions, rearrangements)
Cycloaddition Reactions:
The carbon-carbon triple bond in this compound makes it a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or a dipolarophile in [3+2] cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): In a reaction with a conjugated diene, this compound would be expected to form a six-membered ring. The reaction would likely proceed through a concerted mechanism, involving a cyclic transition state. The regioselectivity of the reaction would be influenced by the electronic effects of the ester and methyl groups.
[3+2] Cycloaddition: With 1,3-dipoles such as azides or nitrile oxides, the ester could undergo a [3+2] cycloaddition to form five-membered heterocyclic rings. These reactions are also generally considered to be concerted and proceed through a "one-step" mechanism. The regiochemistry would be dictated by the frontier molecular orbitals of the reactants.
Rearrangement Reactions:
Rearrangements involving the ester group or the carbon skeleton are plausible under specific conditions, although no such rearrangements have been explicitly reported for this compound.
Meyer-Schuster Rearrangement: If the reaction conditions allowed for the formation of a propargyl alcohol intermediate (which would require reduction of the ester), a Meyer-Schuster rearrangement to an α,β-unsaturated ketone could be envisaged. However, this is a hypothetical transformation not directly applicable to the starting ester.
Claisen Rearrangement (of a hypothetical intermediate): A Claisen-type rearrangement would require the formation of an allyl vinyl ether intermediate, which is not directly accessible from this compound without significant synthetic modification.
Reaction Intermediates:
In the context of the proposed cycloaddition reactions, the primary "intermediate" is the transition state, which is a high-energy, transient species. In stepwise reaction mechanisms, which are less common for these types of cycloadditions, discrete intermediates such as zwitterions or diradicals could be formed. For example, in a polar solvent, a stepwise [3+2] cycloaddition might involve a zwitterionic intermediate.
Without experimental evidence, the discussion of reaction mechanisms and intermediates for this compound remains speculative and is based on analogies to well-studied related compounds.
Advanced Spectroscopic and Structural Elucidation Techniques
Rotational Spectroscopy and Conformational Analysis
Rotational spectroscopy, particularly when combined with supersonic-jet expansion, offers an unparalleled level of precision for determining molecular geometry and internal rotation dynamics in the gas phase. While data for the phenylmethyl ester is not available, studies on the parent 2-butynoic acid provide critical insights into the behavior of the butynoyl framework.
The rotational spectrum of 2-butynoic acid has been investigated using pulsed supersonic-jet Fourier transform microwave spectroscopy in the frequency range of 6 to 18 GHz. researchgate.net This high-resolution technique allows for the observation of discrete rotational transitions of the molecule cooled to a very low temperature in a supersonic jet. researchgate.net By analyzing the frequencies of these transitions for the ground state (m = 0) and the first excited torsional state (m = 1), precise rotational constants can be determined. researchgate.net The analysis, performed using the rho-axis-method, provides definitive information about the molecule's moments of inertia and, consequently, its gas-phase structure. researchgate.net
A key feature of the rotational spectrum of 2-butynoic acid is the splitting of rotational lines due to the internal rotation of the terminal methyl group. researchgate.net This phenomenon, known as torsional splitting, is highly sensitive to the energy barrier hindering the rotation. The analysis of the measured spectrum for 2-butynoic acid revealed an exceptionally low barrier to internal rotation (V₃) of just 1.0090(4) cm⁻¹. researchgate.net This indicates that the methyl group is almost a free rotor, a characteristic that is unusual and provides insight into the electronic environment of the molecule. researchgate.net The low barrier suggests minimal steric or electronic hindrance to the methyl group's rotation against the acetylenic backbone. This experimental finding is well-supported by ab initio calculations. researchgate.net
Table 1: Spectroscopic Constants for 2-Butynoic Acid
| Parameter | Value | Unit |
|---|---|---|
| A | 8847.016(11) | MHz |
| B | 2000.939(28) | MHz |
| C | 1675.289(26) | MHz |
| V₃ Barrier | 1.0090(4) | cm⁻¹ |
Data sourced from the pulsed supersonic-jet Fourier transform microwave spectroscopy of 2-butynoic acid. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation in the solution and solid phases. Advanced multi-dimensional NMR techniques are essential for unambiguously assigning the structure of molecules like 2-butynoic acid, phenylmethyl ester.
Two-dimensional (2D) NMR experiments are critical for confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within the molecule. It would reveal correlations between the methyl protons of the butynoyl group and any potential long-range couplings across the alkyne bond. In the phenylmethyl (benzyl) group, it would show correlations between the benzylic methylene (B1212753) protons and the aromatic protons on the phenyl ring, as well as between adjacent aromatic protons. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment is used to identify which protons are directly attached to which carbon atoms. For the phenylmethyl ester, an HMQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, the benzylic methylene protons to the benzylic carbon, and each aromatic proton to its corresponding aromatic carbon, thus confirming the C-H framework of the molecule. youtube.com
Together, these techniques provide a detailed map of the molecular connectivity, leaving no ambiguity in the assignment of the compound's constitution.
Currently, there is no specific information available in the scientific literature regarding solid-state NMR studies on this compound. Such studies could, if performed, provide information on the conformation and packing of the molecule in the crystalline state.
While this compound itself is an achiral molecule, chiral derivatives can be synthesized. For such chiral compounds, the determination of enantiomeric excess (ee) is crucial. Chiral NMR spectroscopy is a powerful tool for this purpose. nih.gov The method typically involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govbath.ac.uk
In the presence of a chiral solvating agent, the enantiomers of a chiral analyte form transient diastereomeric complexes that are in fast exchange on the NMR timescale. nih.gov This interaction leads to a different average magnetic environment for each enantiomer, resulting in the splitting of what would otherwise be a single resonance into two separate signals in the NMR spectrum. nih.govrsc.org The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the analyte. nih.gov This technique would be directly applicable to determine the enantiopurity of chiral derivatives of 2-butynoic acid.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For benzyl (B1604629) 2-butynoate, these analyses reveal distinct vibrational modes associated with its alkyne, ester, and aromatic moieties.
The vibrational spectrum of benzyl 2-butynoate is a composite of the characteristic frequencies of its constituent parts.
Alkyne Group (C≡C): The carbon-carbon triple bond stretch is a hallmark of alkynes. While direct experimental data for benzyl 2-butynoate is not readily available in the search results, the parent molecule, 2-butynoic acid (tetrolic acid), provides a reference. wikipedia.orgnih.govepa.govnist.govnist.gov The C≡C stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹.
Ester Group (C=O, C-O): The ester functionality gives rise to strong and characteristic absorption bands. The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable peaks in the IR spectrum, generally found in the range of 1735-1750 cm⁻¹ for saturated esters. The C-O stretching vibrations of the ester group are also significant and typically appear as two distinct bands in the 1000-1300 cm⁻¹ region. For the related compound benzyl butyrate (B1204436), the IR spectrum shows characteristic ester absorptions. nih.govchemicalbook.comspectrabase.com
Aromatic Ring (C=C, C-H): The phenyl group exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and can provide information about the substitution pattern of the benzene (B151609) ring. For instance, in 2,6-dichlorobenzyl alcohol, phenyl ring stretching modes were assigned to bands observed between 1250 and 1620 cm⁻¹. theaic.org
CH₂ Group: The methylene (CH₂) group of the benzyl moiety also has characteristic stretching and bending vibrations. Asymmetric and symmetric CH₂ stretching modes are expected around 3000±50 and 2965±30 cm⁻¹, respectively. theaic.orgscirp.org Scissoring and wagging vibrations appear at lower frequencies. theaic.org
A summary of expected vibrational modes for benzyl 2-butynoate is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Alkyne | C≡C Stretch | 2100 - 2260 |
| Ester | C=O Stretch | 1735 - 1750 |
| C-O Stretch | 1000 - 1300 | |
| Aromatic | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Methylene | CH₂ Asymmetric Stretch | ~2950 |
| CH₂ Symmetric Stretch | ~2850 | |
| CH₂ Scissoring | ~1450 | |
| CH₂ Wagging | ~1350 |
While specific experimental and calculated vibrational frequency data for benzyl 2-butynoate were not found in the provided search results, the general practice involves comparing experimentally obtained IR and Raman spectra with frequencies calculated using computational methods like Density Functional Theory (DFT). researchgate.nettheaic.org This comparison aids in the precise assignment of vibrational modes. For example, in the study of 2,6-dichlorobenzyl alcohol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to support the assignment of experimental IR and Raman bands. theaic.org A similar approach for benzyl 2-butynoate would involve optimizing its molecular geometry and calculating its vibrational frequencies, which could then be scaled to better match the experimental data.
X-ray Crystallography and Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Although a single crystal X-ray diffraction analysis for benzyl 2-butynoate is not available in the search results, data for the parent acid, 2-butynoic acid, and other derivatives offer valuable insights. nih.gov 2-Butynoic acid is known to exist in polymorphic crystalline forms. wikipedia.org A study on 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a related butanoic acid derivative, revealed its crystallization in the monoclinic crystal system with the space group P2₁/c. researchgate.net Similarly, analysis of Fmoc-β-amino butyric acid provided detailed crystal structure information. nih.gov These studies demonstrate the utility of single-crystal X-ray diffraction in unambiguously determining the molecular conformation and solid-state packing of related structures.
The packing of molecules in a crystal is governed by various intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.commdpi.comnih.gov For instance, in a study of a butyl ester of oleanolic acid, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts were the most significant intermolecular interactions. mdpi.com In another example, the analysis of N-(aryl)-succinamic/maleamic acids highlighted the importance of amide-acid and acid-acid synthons in the crystal structure. researchgate.net For benzyl-containing compounds, C···H and H···C interactions, as well as π-π stacking between aromatic rings, can play a crucial role in stabilizing the crystal packing. mdpi.comnih.gov A Hirshfeld analysis of benzyl 2-butynoate would likely reveal significant contributions from H···H, C···H, and O···H contacts, along with potential π-π stacking interactions involving the phenyl rings.
Mass Spectrometry for Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
For benzyl 2-butynoate, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙). The fragmentation of this molecular ion would proceed through various pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations and radical species. While a specific mass spectrum for benzyl 2-butynoate was not found, the fragmentation of related esters like benzyl butyrate provides a good model. nih.govchemicalbook.comspectrabase.com
Common fragmentation pathways for esters include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds containing a γ-hydrogen, leading to the loss of a neutral alkene molecule. researchgate.netccsenet.orgyoutube.com
For benzyl 2-butynoate, key fragmentation pathways would likely involve:
Loss of the benzyl group to form the benzyl cation (C₇H₇⁺) at m/z 91, which is a very stable and common fragment for benzyl-containing compounds. researchgate.net
Loss of the butynoyl group.
Cleavage at the ester linkage.
The mass spectrum of the related benzyl butyrate shows prominent peaks at m/z 91 (tropylium ion), 108 (protonated benzaldehyde (B42025) or hydroxytropylium ion), and fragments corresponding to the acylium ion and loss of the butoxy group. nih.govchemicalbook.com A similar pattern would be anticipated for benzyl 2-butynoate, with adjustments for the different mass of the acyl group. The analysis of butyl butyrate's mass spectrum details mechanisms like α-cleavage, β-cleavage, and McLafferty rearrangements, which are fundamental to understanding ester fragmentation. researchgate.netccsenet.org
A hypothetical fragmentation table for benzyl 2-butynoate is presented below.
| m/z | Ion Structure | Fragmentation Pathway |
| 176 | [C₁₁H₁₀O₂]⁺˙ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Cleavage of the O-CH₂ bond (benzyl cation) |
| 83 | [C₄H₃O]⁺ | Cleavage of the benzyl group |
| 108 | [C₇H₈O]⁺˙ | Rearrangement and loss of C₄H₂O |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations would be essential to understanding the fundamental characteristics of 2-Butynoic acid, phenylmethyl ester. However, specific DFT studies on this compound have not been reported in publicly accessible literature.
Geometry Optimization and Molecular Structure Prediction
A foundational step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Data Table: Predicted Molecular Structure Parameters (Hypothetical)
| Parameter | Predicted Value |
| C≡C Bond Length | Data not available |
| C=O Bond Length | Data not available |
| C-O Ester Bond Length | Data not available |
| Key Bond Angles | Data not available |
| Dihedral Angles | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Conformational Analysis and Energy Minima
The presence of rotatable single bonds in this compound suggests the possibility of multiple conformations. A thorough conformational analysis would identify the different spatial arrangements of the atoms (conformers) and their relative energies. This would reveal the most stable conformer(s) and the energy barriers for rotation around key bonds. At present, no such analysis has been published for this compound.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, this would allow for the assignment of characteristic peaks, such as the alkyne C≡C stretch and the ester C=O stretch. However, no such computational spectral assignments have been documented.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and behavior. Standard analyses include the examination of frontier molecular orbitals (HOMO and LUMO), the mapping of electron density and electrostatic potential, and the calculation of various reactivity descriptors.
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Charge Distribution and Electrostatic Potential: These analyses reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals and Reactivity Descriptors: Further analysis using concepts like Fukui functions can provide more detailed predictions about the sites of electrophilic, nucleophilic, and radical attack.
Despite the utility of these analyses, specific data regarding the electronic structure of this compound are not available in the scientific literature.
Data Table: Calculated Electronic Properties (Hypothetical)
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Mulliken Atomic Charges | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. This would provide insights into its conformational flexibility, interactions with solvents, and behavior in larger systems. There are currently no published MD simulation studies for this compound.
Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Applications
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with a specific activity. For non-biological applications, this could involve predicting properties like solubility, reactivity, or performance as a material component. The development of a QSAR model would require a dataset of related compounds and their measured activities, which is not available for applications involving this compound.
Reaction Pathway and Transition State Analysis
Modeling of Reaction Mechanisms and Energy Barriers
To understand the chemical transformations that this compound undergoes, computational chemists would typically employ methods like Density Functional Theory (DFT). These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.
A key aspect of this analysis is the location and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy or energy barrier of the reaction. A lower energy barrier corresponds to a faster reaction rate. For any proposed reaction of benzyl (B1604629) 2-butynoate, such as a cycloaddition or a nucleophilic addition, computational modeling would aim to calculate these barriers, providing quantitative predictions of reaction feasibility.
For instance, in a hypothetical reaction, DFT calculations could provide the following type of data:
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Reactant -> Intermediate | TS1 | Data not available |
| Intermediate -> Product | TS2 | Data not available |
| This table is illustrative and does not contain real data due to the absence of studies on this specific compound. |
These computational models would provide a step-by-step molecular-level view of bond-breaking and bond-forming events, which is often difficult to observe experimentally.
Regioselectivity and Stereoselectivity Predictions
Many reactions involving unsymmetrical molecules like benzyl 2-butynoate can result in multiple products, known as isomers. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.
Computational chemistry is a powerful tool for predicting these selectivities. By calculating the energy barriers for the transition states leading to each possible isomer, researchers can predict which product will be favored. The product formed via the lowest energy transition state is expected to be the major product.
For example, in a 1,3-dipolar cycloaddition reaction involving an unsymmetrical dipole and benzyl 2-butynoate, two different regioisomers could potentially be formed. Computational analysis would involve:
Modeling the structures of the two possible transition states.
Calculating the Gibbs free energy of activation for each pathway.
The pathway with the lower activation energy would indicate the predicted major regioisomer.
Similarly, for reactions that can produce different stereoisomers (e.g., endo vs. exo products in a Diels-Alder reaction), the relative energies of the corresponding transition states would be calculated to predict the stereochemical outcome.
| Reaction Type | Possible Products | Predicted Selectivity | Basis for Prediction |
| Cycloaddition | Regioisomer A, Regioisomer B | Data not available | Relative energy of transition states |
| Diels-Alder | Endo adduct, Exo adduct | Data not available | Relative energy of transition states |
| This table is illustrative and does not contain real data due to the absence of studies on this specific compound. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthon in Complex Molecule Synthesis
As a synthon, 2-Butynoic acid, phenylmethyl ester provides a four-carbon framework that can be intricately functionalized. Its utility is most pronounced in the stereocontrolled synthesis of heterocyclic and acyclic compounds.
The activated alkyne in this compound is a key precursor for synthesizing a range of heterocyclic systems. This is typically achieved through cycloaddition reactions or conjugate addition followed by an intramolecular cyclization. While specific examples for all compound classes with this exact ester are not extensively documented in readily available literature, its role as an electrophile in forming chiral heterocyclic structures is an area of active investigation.
For instance, it has been used as an electrophile in attempted enantioselective γ-additions with rhodanine (B49660) nucleophiles, which are sulfur-containing heterocycles. semanticscholar.org Though a particular catalytic system was unsuccessful for this specific ester, the study highlights its role in the synthesis of complex chiral building blocks. semanticscholar.org The general strategy involves the reaction of a nucleophile, such as an enolate or a heteroatomic species, with the alkyne to generate an intermediate that can subsequently cyclize to form lactones, lactams, and other ring systems. The synthesis of chromones and flavones often involves the reaction of phenolic compounds with 1,3-dicarbonyl synthons, which can be derived from acetylenic precursors like this compound.
The electron-withdrawing nature of the ester group polarizes the alkyne, making it susceptible to conjugate addition by a wide range of nucleophiles, a process that constitutes a form of alkylation at the β-carbon. This reaction is a powerful method for creating highly substituted olefins with defined stereochemistry. The stereochemical outcome of the addition (syn or anti) determines whether a Z- or E-olefin is formed after protonation or further functionalization.
The synthesis of (Z)-trisubstituted olefins is a noted application for compounds of this class. molaid.com The general principle involves the addition of a carbanion, often derived from organocuprates or other soft nucleophiles, to the acetylenic ester. The resulting vinyl anion intermediate can then be trapped with a proton source to yield the trisubstituted olefin. The geometry of the product is often influenced by steric and electronic factors, with specific conditions favoring the formation of the Z-isomer. The conversion of an acetylene (B1199291) to a cis-alkene (Z-isomer) via reduction is a fundamental transformation in organic synthesis. youtube.com
The ability of this compound to act as an electrophile in asymmetric reactions makes it a valuable intermediate for producing chirally pure compounds. semanticscholar.org By employing a chiral nucleophile, a chiral catalyst, or a chiral auxiliary, the conjugate addition to the alkyne can proceed with high enantioselectivity, establishing a new stereogenic center.
These resulting chiral products are versatile and can be elaborated into more complex molecules, such as amino acids, alkaloids, and other pharmacologically relevant structures. For example, the compound has been explored in asymmetric reactions with rhodanine and thiazolidine-2,4-dione nucleophiles. semanticscholar.org These reactions aim to create chiral sulfur-containing molecules that are valuable in medicinal chemistry. semanticscholar.org While a direct synthesis of tetrahydroisoquinoline analogs using this specific ester is not prominently reported, the chiral intermediates generated from its reactions are of the type that could be converted to such complex heterocyclic systems through further synthetic steps.
Polymer Chemistry and Materials Science
The functional groups within this compound suggest its potential utility as a monomer for creating specialized polymers.
Theoretically, the molecule possesses two functionalities for polymerization. The benzyl (B1604629) ester group could potentially undergo polycondensation reactions via transesterification to form polyesters. However, this is a less common route compared to using simpler alkyl esters or acyl chlorides.
More significantly, the carbon-carbon triple bond offers a direct route to form substituted polyacetylenes. The polymerization of acetylenic compounds can lead to conjugated polymers with unique properties. While specific studies on the polymerization of this compound are not widely available, the general class of acetylenic compounds is known to undergo such reactions, often initiated by transition metal catalysts.
Substituted polyacetylenes are a cornerstone of the field of conducting polymers. nih.gov The extended π-conjugation along the polymer backbone allows for the delocalization of electrons, which can impart semiconducting or conducting properties to the material. Acenes and polyacetylenes are versatile organic semiconductors that have been the subject of intense study for their electronic properties. nih.govwikipedia.org
Given that this compound contains an acetylenic unit, its polymerization could yield a material with a conjugated backbone decorated with benzyl ester side chains. These side chains would influence the polymer's solubility, processability, and solid-state packing, all of which are critical factors for performance in electronic devices. While this remains a potential application based on its chemical structure, dedicated research into the synthesis and electronic characterization of polymers derived from this compound is required to validate this prospect.
Lightweight and Flexible Materials
The incorporation of alkyne functionalities into polymer backbones is a key strategy for developing advanced materials with tunable properties. Alkyne groups serve as versatile handles for cross-linking and functionalization, enabling the creation of materials ranging from rigid thermosets to soft, flexible elastomers.
Conjugated polymers derived from alkyne monomers are a significant class of functional materials, valued for their flexible molecular design and diverse characteristics. oup.com The polymerization of alkynes can lead to materials with unique electronic and physical properties, suitable for applications like flexible electronics. nih.gov
A prominent approach involves the synthesis of alkyne-functionalized polyesters. These are typically created through melt polycondensation of a diacid, a diol, and a custom monomer containing an alkyne group. nih.gov This process can produce soft, degradable elastomers. The alkyne groups within the polyester (B1180765) chain can then be cross-linked, often using thiol-yne "click" chemistry, which can be initiated by low-power UV light. nih.govresearchgate.netacs.org This method allows for rapid curing and the formation of a stable polymer network. The resulting materials can possess mechanical properties comparable to those of human soft tissues, making them suitable for biomedical applications. nih.govresearchwithrowan.com Research has shown that the cross-linking density can be controlled to produce softer materials than those generated from traditional bifunctional alkyne monomers, which typically result in a high Young's modulus. nih.govacs.org
While the direct polymerization of this compound has not been extensively detailed in this specific context, the principles are well-established. However, research into the polymerization of various alkynes has shown that the proximity of certain functional groups, such as esters, to the alkyne can sometimes impede the reaction. For instance, monomers like propargyl acetate (B1210297) and ethyl propiolate, where the ester is close to the triple bond, have been reported to not polymerize effectively under certain conditions. nsf.gov This suggests that the specific reactivity of benzyl 2-butynoate in polymerization would need careful consideration of the catalytic system and reaction conditions.
Table 1: Properties of Alkyne-Functionalized Elastomers
This table summarizes typical characteristics of elastomers synthesized using alkyne-functionalized monomers, based on findings from recent studies.
| Property | Description | Research Findings |
| Synthesis Method | Melt polycondensation followed by photo-cross-linking. | An alkyne-functionalized elastomer can be synthesized from sebacic acid, 1,3-propanediol, and an alkyne-functionalized serinol derivative via melt condensation. nih.govacs.orgresearchwithrowan.com |
| Cross-linking Chemistry | Thiol-yne "click" chemistry. | Cross-linking is rapid and can be triggered by low-power UV light, a process that is more tolerant to oxygen than other photo-initiated reactions. nih.govresearchgate.net |
| Mechanical Properties | Soft and flexible, similar to biological tissues. | The elastomers possess a Young's modulus and yield strain comparable to human soft tissues. nih.govacs.org |
| Biocompatibility | Good cytocompatibility. | Polymer extracts have shown good cytocompatibility with cells such as endothelial cells, indicating potential for biomedical use. nih.govresearchwithrowan.com |
| Degradability | In vitro degradability. | The polyester-based materials exhibit partial degradation in basic solutions. nih.govacs.org |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic approaches to esters like benzyl (B1604629) 2-butynoate often rely on classical methods such as Fischer esterification of 2-butynoic acid with benzyl alcohol under strong acid catalysis, or the reaction of an alkali metal salt of 2-butynoic acid with a benzyl halide. While effective, these methods can suffer from drawbacks like harsh reaction conditions, the generation of significant waste, and the use of hazardous reagents.
Future research should focus on developing more sustainable and efficient synthetic protocols. This could include:
Catalytic Esterification: Investigating novel catalysts, such as solid acid catalysts or enzyme-based systems, could lead to milder reaction conditions, higher yields, and easier purification.
Phase-Transfer Catalysis: As demonstrated for similar compounds like benzyl butyrate (B1204436), the use of phase-transfer catalysts could enable the use of greener solvents and improve reaction efficiency between the butynoate salt and benzyl chloride.
Oxidative Carbonylation: Palladium-catalyzed oxidative carbonylation of 1-propyne, carbon monoxide, and benzyl alcohol presents a modern and atom-economical route that could be optimized for this specific ester.
Flow Chemistry: Implementing continuous flow processes could offer enhanced safety, scalability, and control over reaction parameters, leading to a more efficient and sustainable manufacturing process.
Exploration of Undiscovered Reactivity Patterns
The reactivity of 2-Butynoic acid, phenylmethyl ester is dictated by its alkyne and ester functionalities. While the general reactions of these groups are well-known, their interplay within this specific molecule is largely unexplored.
Future investigations could target:
Cycloaddition Reactions: The internal alkyne is a prime candidate for various cycloaddition reactions, such as [3+2] cycloadditions with azides (a form of "click chemistry") or nitrones, and [4+2] Diels-Alder reactions to construct complex cyclic scaffolds.
Metal-Catalyzed Transformations: The alkyne can be activated by various transition metals (e.g., gold, platinum, palladium, copper) to participate in a wide range of reactions, including hydrofunctionalization (addition of H-X across the triple bond), carbometalation, and cross-coupling reactions. chemicalbook.com Investigating gold-catalyzed activation, for instance, could lead to novel hydration or hydroamination products. chemicalbook.com
Radical Reactions: The reaction of alkynoates with radical species can lead to the formation of highly functionalized molecules, such as coumarin (B35378) derivatives, through radical addition and subsequent cyclization pathways. sigmaaldrich.comchemeo.com
Tandem Reactions: Designing one-pot reactions where both the alkyne and the ester group react sequentially would be a powerful strategy for rapidly building molecular complexity. For example, a reduction of the alkyne followed by a Claisen condensation involving the ester could be a potential route to new molecular frameworks.
Expansion of Applications in Emerging Fields
The application of this compound has not been significantly explored. However, its structure suggests potential uses in several advanced fields.
Materials Science: The alkyne group can serve as a handle for "click" reactions, allowing the ester to be easily incorporated into polymers or attached to surfaces. This could be used to develop novel functional materials, such as specialty resins, coatings, or polymer-drug conjugates.
Medicinal Chemistry: Alkynes are valuable building blocks in drug discovery. This compound could serve as a starting material for synthesizing libraries of complex molecules for biological screening. The alkyne can be transformed into various heterocycles, which are common motifs in pharmaceuticals.
Agrochemicals: The butenoate structure is found in some biologically active compounds. Modifications of this ester could lead to the discovery of new herbicides or pesticides.
Advanced Computational Predictions for Rational Design
Computational chemistry offers a powerful tool to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, computational studies are a virtually untapped area.
Future research using tools like Density Functional Theory (DFT) could:
Predict Reactivity and Mechanisms: Computational models can elucidate the mechanisms of potential reactions, such as the metal-free cyanomethylation of alkynoates, predicting the most likely products and identifying rate-determining steps. sigmaaldrich.comnih.gov This can help in optimizing reaction conditions.
Simulate Spectroscopic Data: Accurate prediction of NMR, IR, and other spectroscopic data would aid in the characterization of the compound and its reaction products.
Guide Catalyst Design: For metal-catalyzed reactions, computational studies can help in selecting or designing the most effective ligand and metal center for achieving high selectivity and efficiency.
Predict Physicochemical Properties: Properties such as solubility, stability, and electronic structure can be modeled to assess the suitability of the compound for specific applications before synthesis.
Investigation of Stereochemical Control in Reactions
While this compound is itself an achiral molecule, its reactions can generate new stereocenters. The ability to control the stereochemical outcome of these reactions is a crucial aspect of modern organic synthesis.
Future research should focus on:
Stereoselective Additions: Developing methods for the stereoselective addition of reagents across the alkyne triple bond. For example, catalytic hydrogenation using specific catalysts (like Lindlar's catalyst) can produce the (Z)-alkene (benzyl crotonate), while dissolving metal reduction would yield the (E)-alkene.
Asymmetric Catalysis: The use of chiral catalysts could enable enantioselective transformations. For instance, an asymmetric hydrofunctionalization reaction could create one or two new stereocenters with high enantiomeric excess, leading to valuable chiral building blocks.
Substrate-Controlled Diastereoselectivity: In reactions with chiral reagents, understanding how the existing structure of the molecule influences the formation of new stereocenters would be critical for synthesizing complex target molecules with a specific 3D architecture.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-Butynoic acid, phenylmethyl ester?
Synthesis typically involves esterification of 2-butynoic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A Dean-Stark trap can be employed to remove water and drive the reaction to completion. Post-reaction purification may require fractional distillation or column chromatography to isolate the ester from unreacted starting materials or side products. Analytical standards for similar esters (e.g., phenyl ethyl butanoate) suggest using anhydrous conditions and inert atmospheres to minimize hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound?
Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying volatile esters, with retention indices and fragmentation patterns compared to reference libraries (e.g., NIST or Adams’ essential oil databases). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly for distinguishing the triple bond geometry and ester linkage. Infrared (IR) spectroscopy can validate carbonyl (C=O) and alkyne (C≡C) functional groups. Purity assessment via HPLC with UV detection is recommended for quantitative analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., log Pow, stability) of this compound?
Experimental determination is critical when literature data are incomplete or conflicting. For example:
- log Pow (octanol-water partition coefficient) : Use shake-flask methods followed by HPLC quantification.
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic stability : Conduct accelerated stability studies under varying pH (e.g., 1.0–13.0) and temperatures (25–60°C), monitoring degradation via GC-MS .
Q. What mechanistic insights govern the reactivity of this compound in organic transformations?
The alkyne moiety in 2-butynoic acid esters can participate in cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) or act as a dienophile in Diels-Alder reactions. The electron-withdrawing ester group enhances electrophilicity, facilitating nucleophilic attack at the β-carbon. Advanced studies should employ kinetic profiling (e.g., stopped-flow spectroscopy) and computational modeling (DFT) to elucidate reaction pathways .
Q. What safety protocols are essential for handling this compound given its toxicological profile?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles or OV/AG/P99 cartridges for vapor protection .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335: Respiratory tract irritation).
- Disposal : Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers .
Q. How can researchers optimize storage conditions to prevent decomposition of this compound?
Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Periodically assess stability via GC-MS to detect degradation products (e.g., free acid or benzyl alcohol). Desiccants (e.g., molecular sieves) should be used in storage containers to control moisture .
Data Contradiction and Validation
Q. What strategies address conflicting data on the acute toxicity of this compound?
Re-evaluate toxicity using standardized in vitro assays:
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2).
- Skin Irritation : Reconstructed human epidermis (RhE) models per OECD Guideline 438.
- Ecotoxicity : Daphnia magna acute immobilization tests. Cross-validate results against existing SDS classifications (e.g., H302: Harmful if swallowed) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
